Methyl sulfurofluoridoite
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Overview
Description
Methyl fluorosulfite, also known as methyl fluorosulfonate, is an organic compound with the formula FSO₂OCH₃. It is a colorless liquid that is used as a strong methylating agent in organic synthesis. Due to its extreme toxicity, it has largely been replaced by the related reagent methyl trifluoromethanesulfonate .
Preparation Methods
Methyl fluorosulfite can be prepared by distillation of an equimolar mixture of fluorosulfonic acid and dimethyl sulfate . Another method involves the reaction of methanol with fluorosulfonic acid . Industrial production methods typically involve the use of specialized equipment to handle the highly toxic and reactive nature of the compound .
Chemical Reactions Analysis
Methyl fluorosulfite is a highly electrophilic reagent and is primarily used for methylation reactions . It undergoes substitution reactions where the fluorosulfate group is replaced by other nucleophiles. Common reagents used in these reactions include alcohols, amines, and thiols . The major products formed from these reactions are methylated derivatives of the nucleophiles .
Scientific Research Applications
Methyl fluorosulfite has found applications in various fields of scientific research. In organic synthesis, it is used as a strong methylating agent . In chemical biology, it has been used to study the methylation of biomolecules . In the field of materials science, it has been utilized in the development of new polymers through sulfur fluoride exchange (SuFEx) click chemistry . Despite its toxicity, it remains a valuable tool in research due to its reactivity and efficiency .
Mechanism of Action
The mechanism by which methyl fluorosulfite exerts its effects involves its high electrophilicity, which allows it to readily transfer a methyl group to nucleophiles . This methylation process can modify the chemical properties of the target molecules, leading to changes in their reactivity and function . The molecular targets of methyl fluorosulfite include various nucleophiles such as alcohols, amines, and thiols .
Comparison with Similar Compounds
Methyl fluorosulfite is similar to other methylating agents such as methyl trifluoromethanesulfonate and methyl iodide . it is less stable against hydrolysis compared to methyl trifluoromethanesulfonate . Unlike methyl iodide, which is a halide, methyl fluorosulfite contains a fluorosulfate group, making it a stronger electrophile . Other similar compounds include fluorosulfonates and fluorosulfates, which also contain the fluorosulfate group but differ in their reactivity and stability .
Properties
CAS No. |
22335-03-1 |
---|---|
Molecular Formula |
CH3FO2S |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
fluorosulfinyloxymethane |
InChI |
InChI=1S/CH3FO2S/c1-4-5(2)3/h1H3 |
InChI Key |
KHKOFNQBWYCIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)F |
Origin of Product |
United States |
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